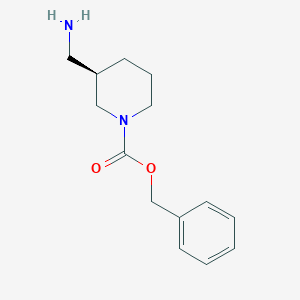

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” involves multiple steps including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. An improved method for synthesizing 1-benzenemethyl piperidine-4-carboxylic acid, a similar compound, has been developed, simplifying operation steps and increasing yield by 10% or more compared to previous methods (L. Chun, 2000).

Molecular Structure Analysis

Spectroscopic techniques (FT-IR, FT-Raman, UV-Vis, and NMR) have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, revealing its optimized geometrical parameters, vibrational assignments, and molecular reactivity sites. This extensive analysis provided insights into the compound’s molecular structure and its electronic properties (S. Janani et al., 2020).

Chemical Reactions and Properties

Efficient and practical asymmetric synthesis methods have been developed for related piperidine derivatives, demonstrating key steps like diastereoselective reduction and efficient isomerization. These methods are applicable for large-scale operations, producing enantiomerically pure compounds with high yield (H. Jona et al., 2009).

Physical Properties Analysis

The crystal structure of compounds related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” has been determined, highlighting the molecular and crystalline arrangement. For instance, the crystal structure and synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have been elucidated, providing details on the compound's solid-state characteristics (P. Sudhakar et al., 2005).

Aplicaciones Científicas De Investigación

1. Synthetic Intermediates and Pharmaceuticals

- Application in Synthesis of Natural Products and Pharmaceuticals : The 4-piperidone framework, which includes compounds like (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, has been widely used as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest. Such applications include the preparation of emetine-like antiepileptic agents and herbicides (Ibenmoussa et al., 1998).

2. Microbial Reduction and Stereochemistry

- Microbial Reduction for High Diastereo- and Enantioselectivities : Research has shown that microbial reduction of related compounds yields products with high diastereo- and enantioselectivities. For example, Candida parapsilosis produced the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with 97.4% diastereomeric excess and 99.8% enantiomeric excess (Guo et al., 2006).

3. Asymmetric Synthesis

- Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This suggests a potential for industrial applications due to the mild conditions and high yields obtained during synthesis (Hao et al., 2011).

4. Enantioselective Benzylation

- Enantioselective Synthesis for Biologically Active Compounds : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate leads to the production of compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which are useful for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

5. Mass Spectrometry and Molecular Studies

- Mass Spectrometry Analysis : Research involving mass spectrometry analysis of compounds related to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate offers insights into their structural properties and behavior under specific conditions, such as low-energy collision-induced dissociation (Qin, 2002).

6. Mixed Ligand Concept in Chemistry

- Development of Mixed Ligand Complexes : Studies have been conducted on the preparation of mixed ligand tricarbonyl complexes involving compounds similar to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate. This research has implications in labeling bioactive molecules containing a monodentate or a bidentate donor site (Mundwiler et al., 2004).

Safety And Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)